molecular formula C20H21ClN2O4 B277927 ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

Cat. No.: B277927
M. Wt: 388.8 g/mol
InChI Key: NFNVBVBTGIALRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound with the molecular formula C20H21ClN2O4. It is known for its unique chemical structure, which includes a chlorobenzoyl group, a morpholinyl group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, alteration of gene expression, and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(4-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate
  • Ethyl 5-[(4-bromobenzoyl)amino]-2-(4-morpholinyl)benzoate
  • Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate

Uniqueness

ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

ethyl 5-[(4-chlorobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21ClN2O4/c1-2-27-20(25)17-13-16(7-8-18(17)23-9-11-26-12-10-23)22-19(24)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3,(H,22,24)

InChI Key

NFNVBVBTGIALRQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

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